molecular formula C12H19NO2 B1615493 Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- CAS No. 101825-11-0

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-

Cat. No.: B1615493
CAS No.: 101825-11-0
M. Wt: 209.28 g/mol
InChI Key: KVCXOWMROZVRQZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of substituted benzylamines, including 3,4-dimethoxy derivatives, emerged from the broader exploration of phenethylamine compounds that gained momentum during the mid-twentieth century. While the exact discovery date of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- is not explicitly documented in the available literature, research into related compounds provides contextual information.

The parent structure, 3,4-dimethoxybenzylamine (also known as veratrylamine), has been utilized in chemical research for decades, with its CAS number (5763-61-1) registered well before the 2000s. One of the earliest documented syntheses of related compounds such as 3,4-dimethoxyphenethylamine (referred to as "homoveratrylamine") was reported by Pictet and Finkelstein, with subsequent synthetic routes developed by Buck and Perkin.

The systematic exploration of N-substituted derivatives of dimethoxybenzylamine structures intensified with pharmaceutical research in the later part of the 20th century. Patent literature reflects this development, with various synthetic pathways described for creating structurally related compounds. For example, US Patent 4960939A, filed in the 1980s, details processes for preparing related 3,4-dimethoxy-N-methyl-phenethylamine compounds.

Nomenclature and Structural Relationship to Veratrylamine Derivatives

The nomenclature of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- follows the systematic naming conventions established in organic chemistry. The name can be deconstructed as follows:

  • "Benzenemethanamine" - Indicates the base structure of a benzene ring with a methylene (-CH₂-) bridge connected to an amine (-NH) group
  • "3,4-dimethoxy" - Specifies methoxy (-OCH₃) substituents at positions 3 and 4 of the benzene ring
  • "N-(1-methylethyl)" - Denotes an isopropyl group (1-methylethyl) attached to the nitrogen atom

The compound is also recognized by several synonyms including:

This compound bears structural similarity to veratrylamine (3,4-dimethoxybenzylamine), which serves as the foundational structure. Veratrylamine consists of a benzene ring with methoxy groups at the 3 and 4 positions and a methylamine group. Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- can be considered a derivative where the primary amine of veratrylamine has been modified by the addition of an isopropyl group to the nitrogen atom.

Table 1: Structural Comparison of Veratrylamine and Selected Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Nitrogen Substitution
Veratrylamine (3,4-Dimethoxybenzylamine) C₉H₁₃NO₂ 167.21 Primary amine (-NH₂)
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- C₁₂H₁₉NO₂ 209.28 N-isopropyl
N-(3,4-dimethoxybenzyl)-N-isopentylamine C₁₄H₂₃NO₂ 237.34 N-isopentyl
N,N-Diethyl-3,4-dimethoxybenzylamine C₁₃H₂₁NO₂ 223.32 N,N-diethyl

The structural variations primarily involve modifications to the amine group while preserving the core 3,4-dimethoxybenzyl structure, creating a family of related compounds with diverse chemical properties.

Position Within the Substituted Benzylamine Chemical Family

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- occupies a specific position within the broader chemical taxonomy of substituted benzylamines. This family is characterized by compounds containing a benzene ring linked to an amine group via a methylene bridge, with various substitutions possible on both the aromatic ring and the nitrogen atom.

The compound belongs specifically to the dimethoxylated benzylamine subclass, distinguished by the presence of two methoxy groups on the benzene ring. The 3,4-dimethoxy substitution pattern (also referred to as the meta-para positions in older nomenclature) creates a distinctive electron distribution in the aromatic system, which influences the compound's chemical properties and reactivity.

Within the realm of N-substituted dimethoxylated benzylamines, Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- represents one variation where an isopropyl group is attached to the nitrogen. This structural feature distinguishes it from other derivatives such as N-(3,4-dimethoxybenzyl)-N-isopentylamine or N-(3,4-dimethoxybenzyl)-N-ethylethanamine.

Table 2: Classification of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- Within Chemical Families

Chemical Family Level Distinguishing Features Examples in the Family
Benzylamines Benzene ring with -CH₂NH- group Benzylamine, 4-Methylbenzylamine
Substituted Benzylamines Additional functional groups on benzene and/or nitrogen 4-Methoxybenzylamine, N-methylbenzylamine
Dimethoxylated Benzylamines Two methoxy groups on benzene 2,5-Dimethoxybenzylamine, 3,4-Dimethoxybenzylamine
3,4-Dimethoxylated Benzylamines Methoxy groups specifically at 3,4-positions Veratrylamine, N-methyl-3,4-dimethoxybenzylamine
N-Alkylated 3,4-Dimethoxylated Benzylamines Alkyl groups on nitrogen Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, N-(3,4-dimethoxybenzyl)-N-isopentylamine

The compound is also structurally related to but distinct from phenethylamine derivatives that contain an additional methylene group in the chain between the benzene ring and the amine group. These include compounds such as 3,4-dimethoxyphenethylamine (DMPEA) and 1-(3,4-dimethoxyphenyl)ethanamine. The additional methylene group in these related compounds creates different spatial arrangements and potentially different chemical properties compared to Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-.

The presence of the 3,4-dimethoxy substitution pattern on the benzene ring is a structural feature shared with several naturally occurring and synthetic compounds. This pattern is found in structures derived from or related to dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This structural relationship places the compound within a broader context of phenylalkylamines with varying degrees of methoxylation and diverse nitrogen substitutions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXOWMROZVRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354510
Record name Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101825-11-0
Record name Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

A common starting point is 4-isopropylbenzaldehyde or related isopropyl-substituted benzene derivatives. This allows introduction of the N-(1-methylethyl) group via subsequent amination steps.

  • Bromination: Selective bromination at the 3,5-positions of 4-isopropylbenzaldehyde yields 3,5-dibromo-4-isopropylbenzaldehyde.
  • Methoxylation: Reaction with sodium methoxide converts the dibromo groups into 3,5-dimethoxy substituents, forming 3,5-dimethoxy-4-isopropylbenzaldehyde.
  • Demethylation: Pyridine-mediated demethylation can yield dihydroxy derivatives if needed for further functionalization.
  • Esterification and Wittig Reaction: Esterification of the aldehyde followed by Wittig reaction can introduce vinyl or other groups for further modification.

This sequence is exemplified in patent CN105884581A, which outlines a mild, industrially feasible process with few steps and high selectivity.

Amination to Introduce N-(1-methylethyl) Group

The amine substituent N-(1-methylethyl) can be introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination: Reaction of the aldehyde intermediate with isopropylamine under reductive conditions (e.g., sodium cyanoborohydride) forms the secondary amine.
  • Nucleophilic Substitution: Using benzyl halides or benzyl tosylates with isopropylamine can yield the target amine.

Such methods are common in benzylamine derivative synthesis, as seen in analogous compounds like dimethylbenzylamine, where Eschweiler–Clarke methylation and directed ortho metalation are used for functionalization.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of 4-isopropylbenzaldehyde Bromine or N-bromosuccinimide (NBS) in solvent (e.g., CCl4) 0–25 °C 2–4 h 85–90 Selective for 3,5-positions
Methoxylation Sodium methoxide in methanol or DMF 50–70 °C 4–6 h 80–88 Converts bromo to methoxy groups
Demethylation (if needed) Pyridine and hydrobromic acid or BBr3 0–25 °C 1–3 h 75–85 For conversion to dihydroxy derivative
Reductive amination Isopropylamine, NaBH3CN, pH 6–7 buffer 0–30 °C 12–24 h 70–85 Forms N-(1-methylethyl) amine

Research Findings and Industrial Relevance

  • The method described in CN105884581A emphasizes a streamlined synthetic route with mild conditions and industrial scalability, avoiding harsh reagents or extreme temperatures.
  • The use of sodium methoxide for methoxylation ensures efficient substitution with good regioselectivity.
  • Reductive amination is favored for introducing the N-(1-methylethyl) group due to its high selectivity and compatibility with sensitive functional groups.
  • Alternative methods such as direct alkylation of benzylamine derivatives are less selective and may lead to over-alkylation or side products.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Bromination + Methoxylation + Reductive Amination 4-isopropylbenzaldehyde, Br2/NBS, NaOMe, isopropylamine, NaBH3CN High regioselectivity, mild conditions, industrially scalable Requires multi-step purification
Direct Alkylation of Benzylamine Benzylamine, isopropyl halide, base Simpler procedure Risk of over-alkylation, lower selectivity
Eschweiler–Clarke Methylation (for related amines) Benzylamine, formaldehyde, formic acid Effective for dimethylation Not directly applicable for N-(1-methylethyl) substitution

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- exhibits notable biological activities due to its structural similarity to neurotransmitters. Key areas of research include:

  • Neuropharmacology : Investigated for potential use in treating neurological disorders due to dopaminergic activity.
  • Psychoactive Effects : Studies suggest it may have psychoactive properties similar to other phenethylamines.

Pharmaceutical Development

Benzenemethanamine derivatives are being explored as potential drug candidates for various conditions:

  • Neurological Disorders : Research indicates possible applications in treating depression and anxiety due to their interaction with serotonin and dopamine receptors.
  • Anticancer Activity : Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Synthesis of Chiral Amines : Used in asymmetric synthesis to produce chiral amines with high enantioselectivity .
  • Nitrosation Reactions : Employed in the synthesis of nitrosamines, which are important in pharmacological research .

Case Studies and Research Findings

StudyFocus AreaFindings
NeuropharmacologyInvestigated for treatment of neurological disorders; shows interaction with dopaminergic systems.
Synthetic ChemistryDemonstrated utility in nitrosation reactions; can produce valuable intermediates for drug synthesis.
Enantioselective SynthesisAchieved high enantioselectivity in synthesizing chiral amines using Benzenemethanamine derivatives.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters like dopamine and serotonin .

Comparison with Similar Compounds

Key Insights :

  • Chirality : The (R)-1-phenylethyl variant () highlights the role of stereochemistry in pharmacological activity, a feature absent in the achiral target compound.
  • Solubility : The hydrochloride salt of the N-methyl derivative () demonstrates enhanced water solubility compared to free-base amines.

Variations in Benzene Ring Substituents

Compound Name Benzene Substituents Molecular Formula Key Modifications Evidence Source
2-Chloro-3,4-dimethoxy-N-(1-methylethyl)benzenemethanamine 3,4-Dimethoxy + 2-chloro C₁₂H₁₈ClNO₂ Chlorine addition increases electronegativity
Benzenemethanamine, N-(1-methylethyl) None C₁₀H₁₅N No methoxy groups; simpler structure
Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) Imine functional group C₁₇H₁₉NO₂ Imine intermediate in synthesis pathways

Key Insights :

  • Electronic Effects : The 3,4-dimethoxy groups in the target compound donate electron density to the aromatic ring, contrasting with the electron-withdrawing chlorine in the 2-chloro derivative ().
  • Synthetic Intermediates : Imine derivatives (e.g., ) are critical intermediates in reductive amination but require stable catalysts for hydrogenation.

Chain Length and Backbone Modifications

Compound Name Backbone Structure Molecular Formula Key Differences Evidence Source
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- Methanamine (–CH₂NH–) C₁₂H₁₉NO₂ Shorter chain; higher rigidity
Benzeneethanamine, 3,4-dimethoxy-N-methyl- Ethanamine (–CH₂CH₂NH–) C₁₁H₁₇NO₂ Extended chain; increased flexibility

Key Insights :

  • Rigidity vs.
  • Biological Implications : Chain length influences membrane permeability and metabolic stability, critical in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : Reductive amination is a primary route, using benzaldehyde derivatives and isopropylamine in the presence of catalysts like Au/NiO nanohybrids. Optimize solvent choice (e.g., ethanol or THF), temperature (80–120°C), and catalyst loading (1–5 wt%) to enhance yield. Catalyst stability and hydrogenation efficiency should be monitored via GC-MS to avoid deactivation, as observed in analogous systems .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : High-resolution 1H^1H- and 13C^{13}C-NMR (e.g., δ 3.7–3.9 ppm for methoxy groups, δ 1.2 ppm for isopropyl CH3_3) confirms substituent positions .
  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95%). Compare retention times with standards .
  • Elemental Analysis : Verify C, H, N, O percentages against theoretical values (e.g., C: 63.1%, H: 8.6%, N: 6.5%) .

Q. What safety protocols are critical given limited toxicological data for this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation .
  • First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation due to unstudied toxicity .
  • Storage : Keep in airtight containers at –20°C to prevent degradation, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biomolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to map electron density and nucleophilic sites (e.g., amine group).
  • Molecular Docking : Screen against targets like monoamine oxidases or GPCRs using AutoDock Vina. Validate predictions with in vitro assays .

Q. What strategies improve catalytic efficiency in synthesizing this compound?

  • Methodological Answer :

  • Catalyst Design : Test bimetallic catalysts (e.g., Pd/Ni) to enhance hydrogenation rates. Monitor catalyst recyclability over 3–5 cycles .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to reduce side reactions. Use DoE (Design of Experiments) to balance reaction rate and yield .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete methoxylation or N-alkylation).
  • Batch Comparison : Analyze 1H^1H-NMR shifts (±0.05 ppm tolerance) and HPLC peak areas (±2% variance) to standardize protocols .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC and FTIR (e.g., amine oxidation to nitroxides).
  • Light Sensitivity : Store in amber vials; compare UV-vis spectra before/after light exposure to assess photodegradation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in water, ethanol, and DMSO at 25°C. Centrifuge and quantify supernatant via UV spectrophotometry (λ = 280 nm).
  • Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., N-isopropylbenzylamine, solubility ~50 mg/mL in ethanol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Reactant of Route 2
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Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-

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